Azido-PEG3-Maleimide
CAS No.: 1858264-36-4
Cat. No.: VC0520240
Molecular Formula: C15H23N5O6
Molecular Weight: 369.38
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1858264-36-4 |
|---|---|
| Molecular Formula | C15H23N5O6 |
| Molecular Weight | 369.38 |
| IUPAC Name | N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
| Standard InChI | InChI=1S/C15H23N5O6/c16-19-18-5-8-25-10-12-26-11-9-24-7-4-17-13(21)3-6-20-14(22)1-2-15(20)23/h1-2H,3-12H2,(H,17,21) |
| Standard InChI Key | OGSSEPXEBBNVGN-UHFFFAOYSA-N |
| SMILES | C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCN=[N+]=[N-] |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Azido-PEG3-Maleimide (C₁₅H₂₃N₅O₆) has a molecular weight of 369.37 g/mol and features two reactive functional groups: an azide group and a maleimide group, connected by a triethylene glycol spacer . The compound appears as a colorless to slightly yellow oil in its pure form .
The structure features:
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An azide terminal group (N₃) for click chemistry reactions
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A polyethylene glycol (PEG) chain with three ethylene glycol units
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A maleimide functional group for thiol-specific reactions
Table 1: Physical and Chemical Properties of Azido-PEG3-Maleimide
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₂₃N₅O₆ |
| Molecular Weight | 369.37 g/mol |
| Physical State | Colorless to slightly yellow oil |
| Solubility | Soluble in DMSO, DMF, DCM |
| Storage Recommendation | -20°C |
| Shelf Life | At least 12 months when stored properly |
Synthesis and Preparation
The synthesis of Azido-PEG3-Maleimide typically involves the reaction between Azido-PEG3-amine and Maleimide-NHS ester . The preparation process requires careful handling under controlled conditions:
Standard Laboratory Preparation
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Azido-PEG3-amine (appearing as slightly yellow oil) is dissolved in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF) .
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This solution is then added to Maleimide-NHS ester (appearing as an off-white to grey solid) under a dry atmosphere, preferably nitrogen .
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The mixture is stirred or shaken for approximately 30 minutes at room temperature .
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The progress of this reaction can be monitored using thin-layer chromatography (TLC) .
Table 2: Recommended Solvent Volumes for Preparation
| Kit Size | Solvent Amount |
|---|---|
| 25 mg | 1 mL |
| 100 mg | 2.5 mL |
| 1000 mg | 25 mL |
Mechanism of Action
Azido-PEG3-Maleimide offers dual reactivity through its two functional groups:
Azide Group Reactivity
The azide terminal participates in copper-free click chemistry reactions, particularly with alkyne-containing compounds . This reaction forms stable triazole linkages, enabling the connection of the PEG-maleimide portion to alkyne-functionalized surfaces or molecules .
Maleimide Group Reactivity
The maleimide group reacts specifically with thiol (-SH) groups present in cysteine residues of proteins and peptides through a Michael addition mechanism . This reaction forms stable thioether bonds, allowing for site-specific protein modification.
The dual-functional nature of this compound makes it particularly valuable for connecting two different types of molecules in a controlled and specific manner.
Applications in Research and Development
Azido-PEG3-Maleimide has found extensive applications across multiple scientific disciplines:
Bioconjugation
The compound serves as an essential linking agent for connecting biomolecules such as proteins and antibodies to other molecules . The azide group enables click chemistry reactions while the maleimide group provides specificity for thiol-containing biomolecules, creating a powerful tool for developing targeted therapies and diagnostics .
Drug Delivery Systems
The PEG component enhances solubility and biocompatibility, making Azido-PEG3-Maleimide ideal for creating drug delivery systems . These systems improve the stability and efficacy of therapeutic agents by allowing for controlled release and targeting of specific tissues .
Fluorescent Labeling
Researchers utilize this compound to attach fluorescent tags to biomolecules, enabling the study of cellular processes and interactions through real-time imaging applications . This capability is crucial for understanding protein dynamics within living systems.
Surface Modification
Azido-PEG3-Maleimide is employed in modifying surfaces of materials such as nanoparticles and implants . As demonstrated in research using sum frequency generation (SFG) spectroscopy, this compound can be attached to alkyne-derivatized surfaces through click chemistry to create maleimide-terminated self-assembled monolayers (SAMs) . These modifications improve the interaction of materials with biological systems, enhancing their performance in medical applications .
Diagnostics Development
The compound plays a crucial role in developing diagnostic tools such as biosensors, where precise labeling and detection of biomolecules are necessary for accurate results . The specificity of its dual reactive groups enables highly sensitive detection systems.
Research Findings and Characterization
Experimental characterization of Azido-PEG3-Maleimide and its derivatives has been conducted using various analytical techniques:
Surface Characterization Studies
Research using Sum Frequency Generation (SFG) spectroscopy has shown that when Azido-PEG3-Maleimide is attached to alkyne-terminated self-assembled monolayers (SAMs) through click chemistry, it creates maleimide-terminated surfaces that can be further functionalized .
In these studies, a peak at approximately 1710 cm⁻¹ was observed in both ssp and ppp SFG spectra from the maleimide-terminated SAM surface in phosphate buffer . After fitting the spectra, the peak center was measured at 1711 cm⁻¹ .
X-ray Photoelectron Spectroscopy Analysis
X-ray Photoelectron Spectroscopy (XPS) analysis has confirmed the presence of large amounts of C-O bonds in both azido-PEG3-maleimide and azido-PEG3-alcohol linkers . Angular-resolved XPS further confirmed the increase in the number of C=O bonds after coupling the azido-PEG3-Maleimide linkers to alkyne-terminated surfaces .
Comparison with Related Compounds
Understanding the relationship between Azido-PEG3-Maleimide and similar compounds provides context for its specific applications:
PEG Length Variations
The PEG chain length affects the compound's properties and applications:
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Shorter chains (e.g., Azido-PEG2-Maleimide) provide less spacing and flexibility
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Longer chains (e.g., Azido-PEG4-Maleimide) offer increased spacing and potentially improved solubility
Functional Group Variations
Compounds with different functional groups include:
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